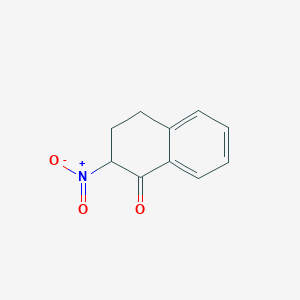

Nitrotetralone

CAS No.:

Cat. No.: VC14304490

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO3 |

|---|---|

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 2-nitro-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H9NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2 |

| Standard InChI Key | AFWGQFSYASSTII-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1[N+](=O)[O-] |

Introduction

Synthesis of 7-Nitro-1-Tetralone

The synthesis of 7-nitro-1-tetralone is achieved through electrophilic aromatic nitration, leveraging concentrated nitric acid in the presence of sulfuric acid as a catalyst. This method ensures regioselective nitration at the 7-position of α-tetralone, avoiding side reactions typical of polycyclic substrates.

Reaction Conditions and Mechanism

The nitration proceeds under ice-cooled conditions (0°C) to mitigate exothermic side reactions. A mixture of α-tetralone (137 mmol) in sulfuric acid is treated dropwise with nitric acid (144 mmol), followed by vigorous stirring for 1 hour . The electrophilic nitronium ion (NO) attacks the electron-rich aromatic ring, preferentially at the para position relative to the ketone group, yielding 7-nitro-1-tetralone in 77% yield (Table 1) .

Table 1: Synthesis Parameters for 7-Nitro-1-Tetralone

| Parameter | Value |

|---|---|

| Starting Material | α-Tetralone |

| Nitrating Agent | HNO/HSO |

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Yield | 77% |

| Byproduct | 5-Nitro isomer (16% yield) |

Purification and Characterization

The crude product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization. Analytical techniques such as NMR and IR spectroscopy confirm the substitution pattern, with distinct carbonyl (C=O) stretches at ~1700 cm and nitro group absorptions near 1520–1350 cm .

Structural and Electronic Properties

The nitro group’s electron-withdrawing nature polarizes the tetralone ring, enhancing reactivity toward nucleophilic attacks. X-ray crystallography of related nitroaromatic compounds reveals planar geometries, with the nitro group adopting a coplanar orientation to minimize steric hindrance . This alignment facilitates conjugation with the aromatic π-system, stabilizing the molecule and influencing its spectral properties.

Applications in Organic Synthesis

7-Nitro-1-tetralone serves as a precursor to pharmaceuticals and agrochemicals. For example, reduction of the nitro group yields aminotetralone, a scaffold in serotonin-norepinephrine reuptake inhibitors (SNRIs). Additionally, its ketone moiety undergoes condensation reactions to form heterocycles, which are prevalent in bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume